

superphosphate of lime chemical formula and properties

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An In-depth Technical Guide to **Superphosphate** of Lime

Introduction

Superphosphate of lime, a cornerstone of the modern fertilizer industry, was the first commercial mineral fertilizer produced. It is a highly effective source of phosphorus, a critical macronutrient for plant growth, energy transfer, and photosynthesis. This guide provides a detailed technical overview of its chemical composition, properties, manufacturing processes, and the analytical protocols used for its characterization, tailored for researchers and scientists in agricultural and chemical fields.

There are two primary forms of **superphosphate**:

- Single **Superphosphate** (SSP): The original form, produced by reacting rock phosphate with sulfuric acid. It contains both monocalcium phosphate and gypsum.[1]
- Triple **Superphosphate** (TSP): A more concentrated form, produced by reacting rock phosphate with phosphoric acid, resulting in a higher phosphorus content.[2]

Chemical Formula

The primary active component in both SSP and TSP is monocalcium phosphate monohydrate. [2][3]

- Monocalcium Phosphate Monohydrate: $\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$ [4]

- Single **Superphosphate** (SSP): A mixture of $\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$ and Calcium Sulfate (Gypsum, $\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$).[\[1\]](#)
- Triple **Superphosphate** (TSP): Primarily consists of $\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$.[\[2\]](#)

Physical and Chemical Properties

Superphosphate is typically a granular product, with colors ranging from off-white to grey-brownish.[\[3\]](#)[\[5\]](#) Its properties are crucial for its application and handling. The concentrated soil solution formed upon the dissolution of a granule is acidic.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative properties for Single **Superphosphate** (SSP) and Triple **Superphosphate** (TSP).

Table 1: Typical Chemical Composition of **Superphosphates**

Property	Single Superphosphate (SSP)	Triple Superphosphate (TSP)	Cite
Total Phosphorus (P_2O_5)	16 - 21%	43 - 46%	[1] [6]
Water-Soluble P_2O_5	> 90% of total P_2O_5	> 90% of total P_2O_5	[2] [3]
Elemental Phosphorus (P)	7 - 9%	19 - 23%	[1] [3]
Calcium (Ca)	18 - 21%	15 - 17.1%	[1] [3]
Sulfur (S)	11 - 12%	1 - 2.3%	[1] [3]
Moisture Content	2 - 5% (Typical)	2 - 5%	
Free Acidity (as P_2O_5)	< 3%	≤ 3%	

Table 2: Physical and Physicochemical Properties

Property	Value / Description	Cite
Active Component	Monocalcium Phosphate Monohydrate (MCPM)	
Chemical Formula	$\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$	[4]
Appearance	White crystalline powder or flaky crystal	[7]
Specific Gravity	2.220 g/cm ³	[7]
Solubility in Water	Sparingly soluble; 1.8 g/100 mL at 30°C. Note: MCPM dissociates in aqueous solution to form monetite and phosphoric acid, which complicates simple solubility measurements. An experimental study reported a much higher solubility of 783.1 g/L.	[7][8]
pH (in solution)	Acidic; A 1% solution has a pH of approximately 3.6	[7][9]
Thermal Decomposition	Begins to lose crystal water at 109°C	[7]
Commercial Product (TSP)		
Appearance	Grey-brownish granules	[9]
Bulk Density	1,000 - 1,200 kg/m ³	[9]
Critical Relative Humidity	75 - 85% at 30°C	[3]

Manufacturing and Chemical Pathways

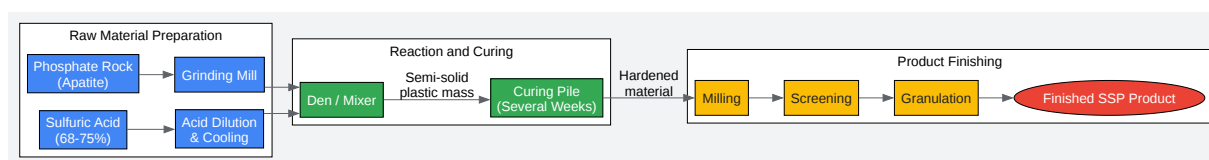
The production of **superphosphate** involves the acidulation of phosphate rock (apatite). The choice of acid dictates whether SSP or TSP is produced.

Single Superphosphate (SSP) Production

SSP is manufactured by reacting finely ground phosphate rock with sulfuric acid.[5] The material cures for several weeks to complete the chemical reactions before being milled and granulated.[1]

The overall chemical reaction is: $\text{Ca}_5(\text{PO}_4)_3\text{F}$ (Fluorapatite) + $5\text{H}_2\text{SO}_4$ + $2.5\text{H}_2\text{O}$ → $3\text{H}_3\text{PO}_4$ + $5\text{CaSO}_4 \cdot 0.5\text{H}_2\text{O}$ + HF
Followed by: $\text{Ca}_5(\text{PO}_4)_3\text{F}$ + $7\text{H}_3\text{PO}_4$ + $5\text{H}_2\text{O}$ → $5\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$ + HF

A simplified, commonly cited reaction is: $2\text{Ca}_5(\text{PO}_4)_3\text{F}$ + $7\text{H}_2\text{SO}_4$ + $3\text{H}_2\text{O}$ → 7CaSO_4 + $3\text{Ca}(\text{H}_2\text{PO}_4)_2 \cdot \text{H}_2\text{O}$ + 2HF [10]



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Figure 1: Manufacturing Workflow for Single **Superphosphate** (SSP).

Triple Superphosphate (TSP) Production

The manufacturing process for TSP is similar but uses liquid phosphoric acid instead of sulfuric acid to digest the rock phosphate.[2] This results in a product without gypsum, hence the higher concentration of phosphorus.

Figure 2: Core Chemical Transformation in SSP Production.

Key Experimental Protocols

Accurate chemical analysis is critical for quality control and regulatory compliance. The following sections detail methodologies for determining the primary components of **superphosphate** fertilizers.

Protocol: Determination of Total Phosphorus (P_2O_5)

This protocol is based on the principles of the AOAC Official Method 962.02, a gravimetric method using quinoline molybdate, and acid digestion for sample preparation suitable for ICP-AES analysis.[\[11\]](#)[\[12\]](#)

1. Sample Preparation (Acid Digestion): a. Weigh triplicate 0.50 g subsamples of the fertilizer into 250 mL boiling flasks. b. Add 15 mL of concentrated Nitric Acid (HNO_3) and 10 mL of Perchloric Acid ($HClO_4$) in a fume hood. c. Boil the solution gently on a medium-heat hot plate for approximately 1 hour, or until the solution is colorless (or nearly so) and dense white fumes of $HClO_4$ appear. d. After digestion, cool the flask to room temperature. e. Carefully add ~50 mL of deionized water and boil gently for 15 minutes. f. Cool to room temperature, transfer quantitatively to a 250 mL volumetric flask, dilute to volume with deionized water, and mix thoroughly. This is the test solution.

2. Gravimetric Determination (Quinoline Molybdate): a. Pipette an aliquot of the test solution (containing ~25 mg P_2O_5) into a 500 mL Erlenmeyer flask and dilute to ~100 mL with water. b. Add 30 mL of citric-molybdic acid reagent. c. Heat to a gentle boil and boil for 3 minutes. d. Add 50 mL of quinoline solution slowly with constant swirling. Add the first few mL dropwise, then the remainder in a steady stream. e. Immediately place the flask in a 60°C water bath and allow it to cool to room temperature with intermittent swirling. f. Filter the yellow quinolinium molybdophosphate precipitate through a tared, fritted-glass crucible. Wash thoroughly with 25 mL portions of deionized water. g. Dry the crucible in an oven at 250°C for 30 minutes. h. Cool in a desiccator and weigh. i. Calculate the mass of the precipitate and determine the percentage of P_2O_5 using the appropriate gravimetric factor.

Protocol: Determination of Free Phosphoric Acid

This method uses an organic solvent to extract free acid, followed by a standard acid-base titration. An acetone-ether mixture is an effective solvent.[\[13\]](#)

1. Extraction: a. Weigh 1.0 g of the **superphosphate** sample into a flask. b. Add 100 mL of an acetone-ether (1:1 v/v) mixture. c. Stopper the flask and shake vigorously for 30 minutes using a mechanical shaker. d. Filter the solution through a dry filter paper into a clean, dry flask.

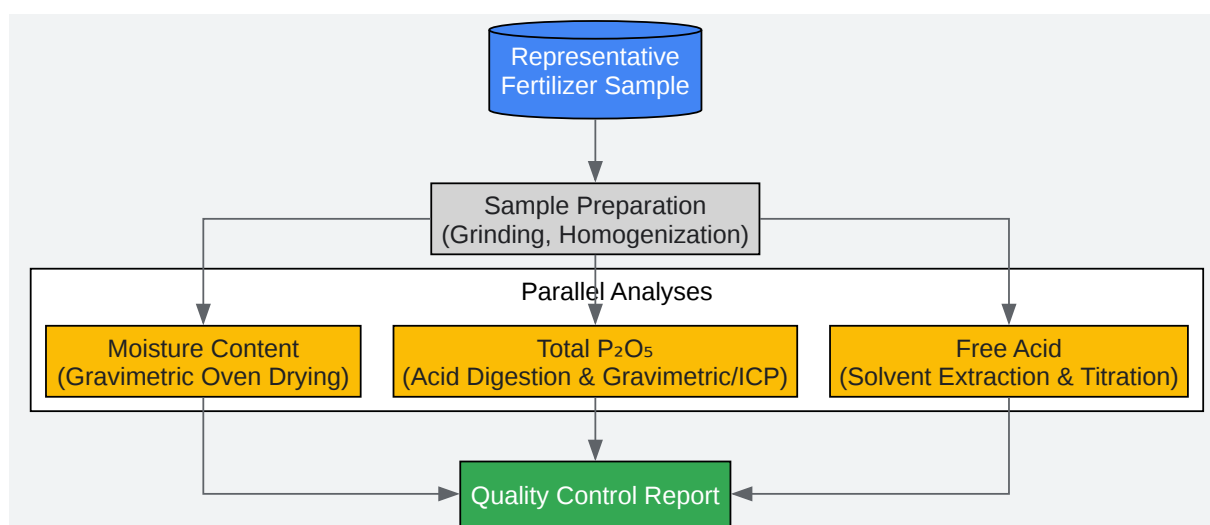
2. Titration: a. Transfer a 50 mL aliquot of the filtrate to an Erlenmeyer flask. b. Add 2-3 drops of phenolphthalein indicator. c. Titrate the solution with a standardized 0.1 N sodium hydroxide

(NaOH) solution until a faint pink color persists. d. Record the volume of NaOH used. e. Calculate the percentage of free phosphoric acid in the sample.

Protocol: Determination of Moisture Content

This protocol is a standard gravimetric method based on oven drying, suitable for phosphate fertilizers.[14][15]

1. Sample Preparation: a. Tare a clean, dry weighing bottle with its stopper to the nearest 0.001 g. b. Add approximately 10 g of the test sample to the weighing bottle and record the weight to the nearest 0.001 g.
2. Drying: a. Place the unstoppered weighing bottle containing the sample, with the stopper alongside it, in a drying oven set to 105°C ($\pm 2^\circ\text{C}$). b. Dry for 5 hours.[15]
3. Weighing: a. After drying, transfer the weighing bottle and stopper to a desiccator to cool to ambient temperature. b. Once cooled, quickly restopper the bottle and weigh it to the nearest 0.001 g. c. The moisture content is calculated as the percentage loss in mass.



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Figure 3: Generalized Analytical Workflow for **Superphosphate QC**.

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